molecular formula C22H24N4O4S2 B282713 4-({[5-(butyrylamino)-1,3,4-thiadiazol-2-yl]sulfanyl}methyl)-N-(2,5-dimethoxyphenyl)benzamide

4-({[5-(butyrylamino)-1,3,4-thiadiazol-2-yl]sulfanyl}methyl)-N-(2,5-dimethoxyphenyl)benzamide

Cat. No. B282713
M. Wt: 472.6 g/mol
InChI Key: CGYPFHQXISQCAI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-({[5-(butyrylamino)-1,3,4-thiadiazol-2-yl]sulfanyl}methyl)-N-(2,5-dimethoxyphenyl)benzamide is a novel compound with potential applications in scientific research.

Mechanism of Action

The mechanism of action of 4-({[5-(butyrylamino)-1,3,4-thiadiazol-2-yl]sulfanyl}methyl)-N-(2,5-dimethoxyphenyl)benzamide is not fully understood. However, it is thought to exert its anticancer activity through the induction of apoptosis, or programmed cell death, in cancer cells. It may also inhibit the proliferation of cancer cells by blocking the cell cycle at various stages. The antimicrobial activity of this compound is thought to be due to its ability to disrupt bacterial cell membranes.
Biochemical and Physiological Effects:
4-({[5-(butyrylamino)-1,3,4-thiadiazol-2-yl]sulfanyl}methyl)-N-(2,5-dimethoxyphenyl)benzamide has been shown to have a range of biochemical and physiological effects. In addition to its anticancer and antimicrobial activity, it has been shown to possess anti-inflammatory activity and to inhibit the activity of certain enzymes, including acetylcholinesterase and tyrosinase.

Advantages and Limitations for Lab Experiments

One advantage of using 4-({[5-(butyrylamino)-1,3,4-thiadiazol-2-yl]sulfanyl}methyl)-N-(2,5-dimethoxyphenyl)benzamide in lab experiments is its broad-spectrum activity against cancer cells and bacteria. Additionally, its ability to inhibit enzymes may make it useful in the development of enzyme inhibitors for therapeutic purposes. However, one limitation of this compound is that its mechanism of action is not fully understood, which may make it difficult to optimize its use in lab experiments.

Future Directions

There are several future directions for the use of 4-({[5-(butyrylamino)-1,3,4-thiadiazol-2-yl]sulfanyl}methyl)-N-(2,5-dimethoxyphenyl)benzamide in scientific research. One potential direction is the development of this compound as a therapeutic agent for the treatment of cancer and bacterial infections. Additionally, further research is needed to fully understand the mechanism of action of this compound, which may lead to the development of more effective treatments. Finally, the use of this compound as a tool for the development of enzyme inhibitors may have important implications for the treatment of a range of diseases.

Synthesis Methods

The synthesis of 4-({[5-(butyrylamino)-1,3,4-thiadiazol-2-yl]sulfanyl}methyl)-N-(2,5-dimethoxyphenyl)benzamide involves a series of steps, including the reaction of 2,5-dimethoxybenzoic acid with thionyl chloride to form the corresponding acid chloride. This is followed by the reaction of the acid chloride with 5-amino-1,3,4-thiadiazole-2-thiol to form the corresponding thiourea. The thiourea is then reacted with butyryl chloride to form the corresponding N-butylthiourea. Finally, the N-butylthiourea is reacted with 4-formylbenzoic acid to form the target compound.

Scientific Research Applications

4-({[5-(butyrylamino)-1,3,4-thiadiazol-2-yl]sulfanyl}methyl)-N-(2,5-dimethoxyphenyl)benzamide has potential applications in scientific research, particularly in the field of medicinal chemistry. This compound has been shown to exhibit anticancer activity against a range of cancer cell lines, including breast, lung, and colon cancer. Additionally, it has been shown to possess antimicrobial activity against a range of bacterial strains, including Staphylococcus aureus and Escherichia coli.

properties

Molecular Formula

C22H24N4O4S2

Molecular Weight

472.6 g/mol

IUPAC Name

4-[[5-(butanoylamino)-1,3,4-thiadiazol-2-yl]sulfanylmethyl]-N-(2,5-dimethoxyphenyl)benzamide

InChI

InChI=1S/C22H24N4O4S2/c1-4-5-19(27)24-21-25-26-22(32-21)31-13-14-6-8-15(9-7-14)20(28)23-17-12-16(29-2)10-11-18(17)30-3/h6-12H,4-5,13H2,1-3H3,(H,23,28)(H,24,25,27)

InChI Key

CGYPFHQXISQCAI-UHFFFAOYSA-N

SMILES

CCCC(=O)NC1=NN=C(S1)SCC2=CC=C(C=C2)C(=O)NC3=C(C=CC(=C3)OC)OC

Canonical SMILES

CCCC(=O)NC1=NN=C(S1)SCC2=CC=C(C=C2)C(=O)NC3=C(C=CC(=C3)OC)OC

Origin of Product

United States

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